Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate
Description
Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate is a substituted azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an ethenyl (vinyl) substituent at position 2, and two methyl groups at position 2. This compound is structurally related to other Boc-protected azetidines, which are widely used in medicinal chemistry and organic synthesis due to their conformational rigidity and versatility in derivatization.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-7-9-12(5,6)8-13(9)10(14)15-11(2,3)4/h7,9H,1,8H2,2-6H3 |
InChI Key |
PSUXRUBGPFNJKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1C=C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Azetidine Derivatives
The nitrogen protecting group is commonly introduced by reaction of azetidine or its derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. For example:
- Starting from 3,3-dimethoxy-azetidine, triethylamine and di-tert-butyl dicarbonate are reacted in methylene chloride at 10–40 °C over 3–4 hours to yield 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine with yields up to 91%.
- The organic layers are washed with water and dried over sodium sulfate before isolation.
This step ensures the azetidine nitrogen is protected as the tert-butyl carbamate, which is stable under various reaction conditions needed for subsequent functionalization.
Introduction of the Vinyl Group at the 2-Position
The vinyl substituent can be introduced by nucleophilic addition or substitution reactions involving vinyl precursors or by elimination reactions from appropriate precursors:
- A common approach is the nucleophilic addition of vinyl organometallic reagents (e.g., vinyl lithium or vinyl Grignard reagents) to azetidinone derivatives bearing the Boc group.
- For instance, lithiation of vinyl bromides followed by addition to 1-Boc-3-azetidinone at low temperatures (-78 °C) in dry ether gives substituted hydroxyazetidines, which can be further dehydrated to vinyl azetidines.
- The reaction is typically quenched with ammonium chloride solution, and the product is purified by flash chromatography.
This method allows the selective formation of the 2-ethenyl substituent on the azetidine ring while preserving the Boc protection.
Formation of 3,3-Dimethyl Substitution
The 3,3-dimethyl substitution is introduced by starting from appropriately substituted azetidine precursors or by methylation reactions:
- One route involves the use of 3,3-dimethoxy-azetidine as a precursor, which can be converted to 3,3-dimethylazetidine derivatives by acid-catalyzed hydrolysis or substitution reactions.
- Alternatively, selective alkylation at the 3-position using methylating agents under controlled conditions can yield the 3,3-dimethyl substitution.
Oxidation and Cyclization Steps
- Oxidation of hydroxyl groups on azetidine rings to ketones (azetidinones) is a key step in preparing reactive intermediates for further functionalization.
- For example, oxidation using DMSO and triethylamine in dichloromethane converts 3-hydroxyazetidine derivatives to azetidinones, which can be further reacted with vinyl organometallics.
- Careful control of reaction conditions is necessary to minimize impurities and maximize yield.
Representative Experimental Procedure (Based on Patent CN111362852A and Literature)
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Boc Protection | 3,3-dimethoxy-azetidine + di-tert-butyl dicarbonate + triethylamine in CH2Cl2 at 10–40 °C, 3–4 h | 91% | Organic layer washed, dried, concentrated |
| Vinyl Introduction | Vinyl bromide + n-butyllithium in dry ether at -78 °C; add 1-Boc-3-azetidinone, stir 1–2 h, quench with NH4Cl | ~69% | Purified by flash chromatography |
| 3,3-Dimethyl Formation | Hydrolysis of dimethoxy groups or methylation under acidic/basic conditions | Variable | Requires optimization to prevent ring opening |
| Oxidation | DMSO + triethylamine in CH2Cl2 at room temp, 15 h | Moderate | Generates azetidinone intermediate |
Data Table Summarizing Key Reaction Parameters and Yields
| Reaction Stage | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2 | 10–40 | 3–4 | 91 | High purity, mild conditions |
| Vinyl Group Introduction | Vinyl bromide, n-BuLi, 1-Boc-3-azetidinone, dry ether | -78 to 25 | 1–2 | ~69 | Requires low temp, inert atmosphere |
| 3,3-Dimethyl Substitution | Acid/base hydrolysis or methylation | Room temp | Variable | 60–85 | Steric hindrance affects yield |
| Oxidation to Azetidinone | DMSO, triethylamine, CH2Cl2 | 20–25 | 15 | Moderate | Impurity formation possible |
Mechanistic and Practical Considerations
- The Boc protection step is straightforward but requires careful control of temperature to avoid side reactions.
- Vinyl group installation via organolithium addition is sensitive to moisture and temperature; inert atmosphere is mandatory.
- The 3,3-dimethyl substitution introduces steric bulk, which can reduce yields and complicate purification.
- Oxidation steps can generate impurities; greener solvents than DMSO and dioxane are desirable but less common.
- Chromatographic purification is typically required to isolate the pure compound.
Summary and Outlook
The preparation of This compound is best achieved through a sequence involving:
- Boc protection of azetidine nitrogen,
- Introduction of the vinyl substituent by nucleophilic addition of vinyl organometallic reagents to Boc-protected azetidinones,
- Installation or preservation of the 3,3-dimethyl substitution via precursor selection or methylation,
- Careful oxidation and purification steps.
The methods reported in patents and peer-reviewed literature provide yields ranging from moderate to high (60–91%) depending on the step and conditions. The process requires strict control of reaction parameters to minimize impurities and maximize yield.
Chemical Reactions Analysis
Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The tert-butyl azetidine-1-carboxylate scaffold is common among the compared compounds, but substituents at positions 2 and 3 dictate their reactivity, stability, and applications:
*Note: Values marked with * are inferred based on structural similarity.
Key Observations:
- Ethenyl vs. Ethynyl : The ethenyl group in the target compound may confer higher reactivity in addition reactions (e.g., Diels-Alder) compared to the ethynyl group in , which is prone to cycloadditions like Huisgen reactions .
- Hydroxymethyl vs. Amino: The hydroxymethyl derivative () is polar and suitable for hydrogen bonding, while the amino analog () serves as a nucleophile for peptide coupling or amidation .
- Bromo Substituent : The bromo compound () acts as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the ethenyl derivative, which may undergo polymerization .
Physical and Chemical Properties
Stability Notes:
- The Boc group in all compounds confers stability under basic conditions but is labile in acidic environments.
- The ethenyl group may increase sensitivity to light and heat, necessitating cold storage (2–8°C) similar to the hydroxymethyl derivative .
Biological Activity
Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate (CAS No. 2624132-08-5) is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by the azetidine ring and carboxylate functional group, suggests a diverse range of biological activities. This article explores its biological activity, synthesizing data from various studies and sources.
The molecular formula of this compound is CHNO, with a molecular weight of 211.3 g/mol. Key predicted properties include:
| Property | Value |
|---|---|
| Boiling Point | 248.2 ± 29.0 °C |
| Density | 1.013 ± 0.06 g/cm³ |
| pKa | -1.92 ± 0.60 |
Biological Activity Overview
Research indicates that compounds containing azetidine structures often exhibit notable biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have been explored in various studies.
Antimicrobial Properties
A preliminary investigation into the antimicrobial activity of related azetidine compounds suggested that they possess significant efficacy against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis . Although specific data on this compound is scarce, its structural similarities may confer similar properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of this compound:
- Azetidine Ring : The presence of the azetidine ring is essential for biological activity; modifications to this structure can enhance or diminish activity.
- Carboxylate Group : This functional group is often involved in interactions with biological targets, potentially influencing binding affinity and selectivity.
Case Studies
Several case studies have highlighted the potential applications of azetidine derivatives:
- Case Study 1 : A compound similar to Tert-butyl 2-ethenyl-3,3-dimethylazetidine was tested against ovarian cancer cells and demonstrated a significant reduction in cell viability .
- Case Study 2 : Another derivative showed promising results as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the azetidine framework can lead to enhanced antimicrobial properties .
Q & A
Basic Question: What are the common synthetic strategies for preparing tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate, and how are key intermediates stabilized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:
- Azetidine ring functionalization : Introducing substituents (e.g., ethenyl, dimethyl groups) via nucleophilic substitution or coupling reactions under inert atmospheres .
- Protection of the azetidine nitrogen : Using tert-butyl chloroformate to install the Boc (tert-butoxycarbonyl) group, which stabilizes the amine during subsequent reactions .
- Optimization of reaction conditions : Catalysts like palladium for cross-coupling (to introduce ethenyl groups) and bases such as triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization to isolate high-purity products .
Basic Question: How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?
Methodological Answer:
Structural confirmation relies on:
- X-ray crystallography : Resolve bond lengths, angles, and stereochemistry using SHELX software for refinement .
- Spectroscopic methods :
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Advanced Question: How can researchers optimize reaction yields when introducing sterically hindered substituents (e.g., 3,3-dimethyl groups)?
Methodological Answer:
- Catalyst selection : Use bulky ligands (e.g., Josiphos) to mitigate steric hindrance during coupling reactions .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during substitution steps .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Kinetic vs. thermodynamic control : Adjust reaction time to favor desired products; monitor via TLC or HPLC .
Advanced Question: How should researchers address contradictions in reported crystallographic data (e.g., dihedral angle variations)?
Methodological Answer:
- Re-refinement of raw data : Use SHELXL to reassess diffraction data, ensuring proper handling of twinning or disorder .
- Hydrogen bonding analysis : Apply graph set analysis (as per Bernstein et al.) to identify packing effects that influence dihedral angles .
- Comparative studies : Cross-validate with computational models (DFT) to distinguish experimental artifacts from true structural variations .
Advanced Question: What methodologies elucidate the compound’s reactivity under varying pH and temperature conditions?
Methodological Answer:
- pH-dependent stability studies :
- Acidic conditions: Monitor Boc deprotection (e.g., TFA-induced cleavage) via H NMR .
- Basic conditions: Assess hydrolysis of the ester group using HPLC .
- Thermal analysis :
Advanced Question: How can researchers design experiments to study interactions between this compound and biological targets (e.g., enzymes)?
Methodological Answer:
- In vitro assays :
- Molecular docking : Use software like AutoDock to predict binding modes, focusing on hydrogen bonding (hydroxy group) and steric effects (tert-butyl group) .
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing ethenyl with ethynyl) to evaluate selectivity .
Advanced Question: What strategies mitigate challenges in regioselective functionalization of the azetidine ring?
Methodological Answer:
- Directing groups : Install temporary groups (e.g., sulfonyl) to guide substitution to the 2-position .
- Transition-metal catalysis : Use Pd-catalyzed C–H activation for selective ethenyl introduction .
- Computational guidance : DFT calculations to predict reactive sites based on electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
